4-(tert-Butyl)-2-hydroxybenzoic acid

Übersicht

Beschreibung

4-(tert-Butyl)-2-hydroxybenzoic acid, also known as 4-tert-butylsalicylic acid, is an organic compound with the molecular formula C11H14O3. It is a derivative of salicylic acid, where the hydrogen atom at the 4-position of the benzene ring is replaced by a tert-butyl group. This compound is known for its unique chemical properties and various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-2-hydroxybenzoic acid typically involves the alkylation of salicylic acid. One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(tert-Butyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

4-(tert-Butyl)-2-hydroxybenzoic acid is an aromatic compound characterized by a hydroxyl group (-OH) and a tert-butyl group attached to a benzoic acid structure. Its molecular formula is with a molecular weight of approximately 198.23 g/mol.

Antioxidant Studies

BHT acid has been extensively studied for its antioxidant capabilities. Research indicates that it effectively reduces oxidative stress in cellular models, making it valuable in studies related to aging and neurodegenerative diseases. For instance, one study demonstrated its protective effects against amyloid beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease research .

Pharmaceutical Development

The compound is utilized in the synthesis of pharmaceuticals due to its ability to stabilize formulations against oxidative degradation. Its role as an intermediate in the production of various drugs enhances the stability and efficacy of therapeutic agents.

Industrial Applications

In the industrial sector, BHT acid serves as a stabilizer in plastics, rubber, and other materials. It helps prevent oxidative degradation during processing and storage, thereby extending the shelf life of products . Additionally, it is used in the formulation of lube oil additives and solar cell sealing films , where its antioxidant properties are crucial for maintaining performance over time.

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Antioxidant Studies | Neuroprotection | Reduces oxidative stress |

| Pharmaceutical Development | Stabilizer for drug formulations | Prevents degradation |

| Industrial Use | Stabilizer in plastics/rubber | Extends product shelf life |

| Lube Oil Additives | Enhances performance | Prevents oxidation |

| Solar Cell Sealing Films | Improves durability | Protects against environmental degradation |

Wirkmechanismus

The mechanism of action of 4-(tert-Butyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Salicylic Acid: The parent compound, known for its use in acne treatment and as a precursor for aspirin.

4-tert-Butylbenzoic Acid: Similar structure but lacks the hydroxyl group, leading to different chemical properties.

2-Hydroxybenzoic Acid:

Uniqueness: 4-(tert-Butyl)-2-hydroxybenzoic acid is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Biologische Aktivität

4-(tert-Butyl)-2-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

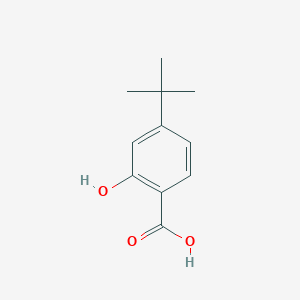

This compound is characterized by a tert-butyl group attached to the benzene ring of a hydroxybenzoic acid. Its structure can be represented as follows:

This compound is known for its lipophilicity, which influences its biological interactions and therapeutic potential.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of oxidative stress. For instance, a study involving mouse Neuro 2A neuroblastoma cells demonstrated that this compound could significantly reduce cell apoptosis induced by oxygen-glucose deprivation (OGD) and reperfusion (RP) injury. The mechanism was linked to the modulation of intracellular reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities such as catalase (CAT) and manganese superoxide dismutase (Mn-SOD) .

Antioxidant Activity

The antioxidant properties of this compound were further supported by its ability to activate the Nrf2 pathway, leading to increased expression of heme oxygenase-1 (HO-1). This activation is crucial for cellular defense against oxidative damage, suggesting that the compound may serve as a potential therapeutic agent for conditions characterized by oxidative stress .

In Vitro Studies

- Neuroprotection Against Oxidative Stress :

- Impact on Apoptosis :

In Vivo Studies

While in vitro studies provide valuable insights, in vivo investigations are essential for understanding the full therapeutic potential of this compound:

- Animal Models : Preliminary studies using animal models have indicated that administration of this compound may lead to improved cognitive functions and reduced oxidative damage in brain tissues following ischemic events. However, further research is needed to confirm these findings and elucidate the underlying mechanisms .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

4-tert-butyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZCCOKUEFEDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330839 | |

| Record name | 4-tert-Butyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4578-63-6 | |

| Record name | 4-tert-Butyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.